

1-Cyclopentylethanol physical and chemical properties.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Cyclopentylethanol**

Cat. No.: **B1203354**

[Get Quote](#)

An In-depth Technical Guide to **1-Cyclopentylethanol**: Properties, Synthesis, and Applications

Introduction

1-Cyclopentylethanol is a secondary alcohol with the chemical formula C₇H₁₄O.[1][2] It consists of a cyclopentyl group attached to the first carbon of an ethanol backbone.[1] This compound and its derivatives are of interest to researchers, scientists, and drug development professionals due to their potential applications as solvents, intermediates in organic synthesis, and as building blocks for pharmaceuticals.[1][3] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of **1-Cyclopentylethanol**.

Core Physical and Chemical Properties

The physical and chemical properties of **1-Cyclopentylethanol** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C7H14O	[1][2][4]
Molecular Weight	114.19 g/mol	[1][2][4]
CAS Number	52829-98-8	[2][4]
Appearance	Clear, colorless liquid	[5]
Boiling Point	169-170 °C at 760 mmHg	[1]
Density	0.937 g/cm³	[4]
Flash Point	71.4 °C	[4]
Solubility	Low solubility in water. Soluble in organic solvents like ethanol and diethyl ether.	[1][6]
Vapor Pressure	0.345 mmHg at 25°C	[4]
Refractive Index	1.458 at 20°C	[4][5]
LogP	1.557	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	1	[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

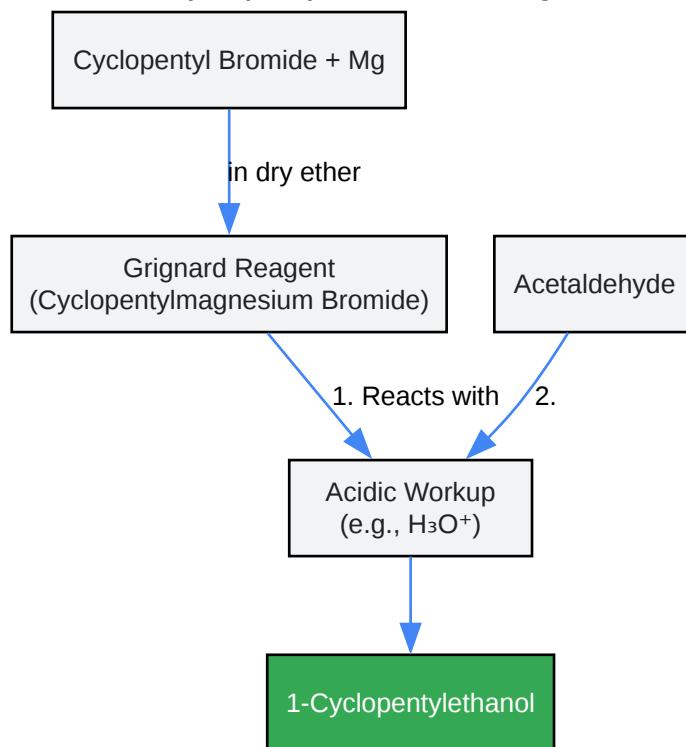
- ¹H NMR: The proton NMR spectrum of **1-Cyclopentylethanol** shows a characteristic signal for the proton on the carbon bearing the hydroxyl group in the region of 3.8-4.2 ppm.[1] This signal typically appears as a quartet due to coupling with the adjacent methyl group.[1] The methyl group protons appear as a doublet.
- ¹³C NMR: The carbon atom attached to the hydroxyl group has a characteristic chemical shift between 65-75 ppm.[1] The methyl carbon signal is found in the 20-25 ppm region, and the cyclopentyl carbons resonate in the 25-55 ppm range.[1]

Infrared (IR) Spectroscopy

The IR spectrum of **1-Cyclopentylethanol** displays a broad and intense absorption band in the 3500-3200 cm^{-1} region, which is characteristic of the O-H stretching vibration of an alcohol involved in hydrogen bonding.^[1] A sharper peak may be observed around 3650-3600 cm^{-1} for the free hydroxyl group.^[1]

Experimental Protocols

Synthesis of 1-Cyclopentylethanol


Several methods can be employed for the synthesis of **1-Cyclopentylethanol**.^[1]

1. Grignard Reaction:

This common method involves the reaction of a Grignard reagent, cyclopentylmagnesium bromide, with acetaldehyde.

- Materials: Magnesium turnings, cyclopentyl bromide, anhydrous diethyl ether, acetaldehyde, dilute sulfuric acid, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
- Protocol:
 - Prepare the Grignard reagent by slowly adding a solution of cyclopentyl bromide in anhydrous diethyl ether to magnesium turnings in a flask under an inert atmosphere.
 - Cool the Grignard reagent in an ice bath and slowly add a solution of acetaldehyde in anhydrous diethyl ether.
 - After the addition is complete, stir the reaction mixture at room temperature.
 - Quench the reaction by slowly adding dilute sulfuric acid.
 - Separate the organic layer, wash it with saturated sodium bicarbonate solution and water, and then dry it over anhydrous magnesium sulfate.
 - Remove the solvent by rotary evaporation and purify the resulting **1-Cyclopentylethanol** by distillation.

Synthesis of 1-Cyclopentylethanol via Grignard Reaction

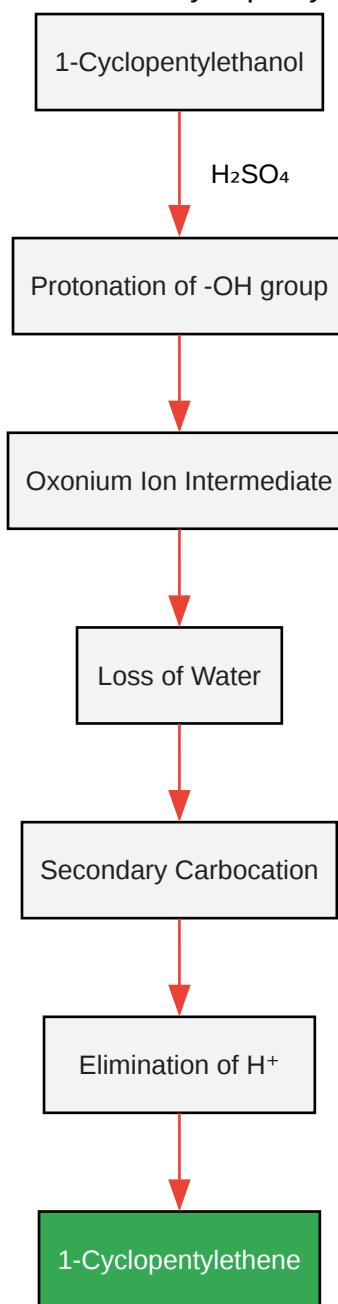
[Click to download full resolution via product page](#)Synthesis of **1-Cyclopentylethanol** via Grignard Reaction.

2. Reduction of Cyclopentyl Methyl Ketone:

1-Cyclopentylethanol can be synthesized by the reduction of cyclopentyl methyl ketone using reducing agents like sodium borohydride or lithium aluminum hydride.^[1]

- Materials: Cyclopentyl methyl ketone, sodium borohydride (or lithium aluminum hydride), methanol (or diethyl ether), water, dilute hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.
- Protocol (using Sodium Borohydride):
 - Dissolve cyclopentyl methyl ketone in methanol in a flask and cool the solution in an ice bath.
 - Slowly add sodium borohydride to the solution in small portions.

- After the addition is complete, stir the reaction mixture at room temperature.
- Add water to quench the reaction, followed by dilute hydrochloric acid to neutralize the excess base.
- Extract the product with diethyl ether.
- Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
- Remove the solvent by rotary evaporation and purify the product by distillation.


Chemical Reactions of 1-Cyclopentylethanol

Dehydration to form 1-Cyclopentylethene:

1-Cyclopentylethanol can undergo dehydration in the presence of a strong acid like sulfuric acid to yield 1-cyclopentylethene.[\[7\]](#)

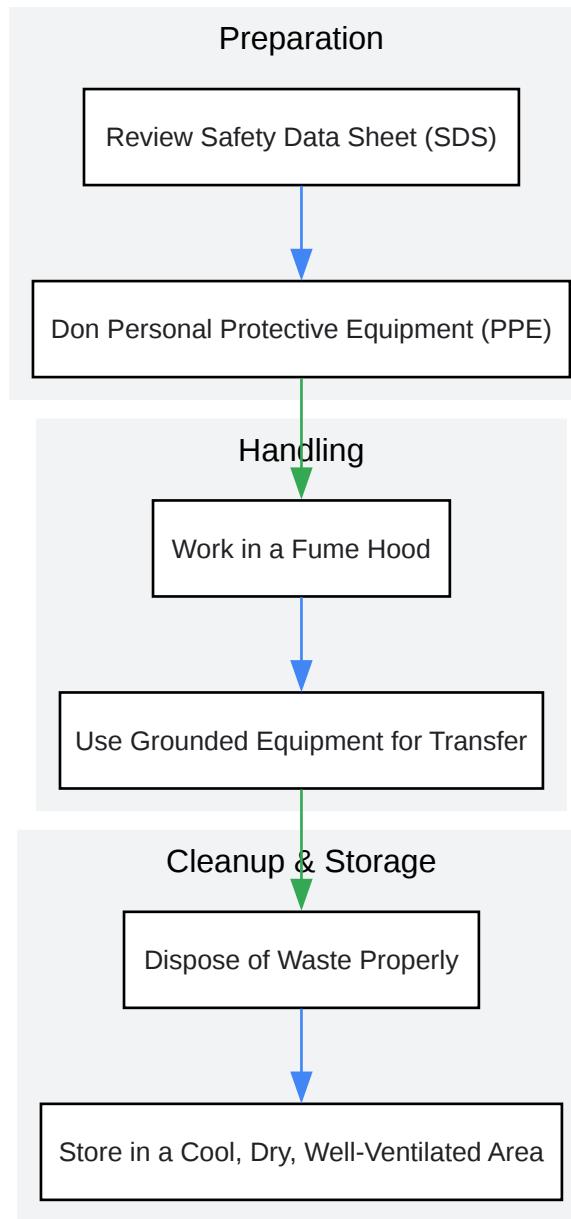
- Materials: **1-Cyclopentylethanol**, concentrated sulfuric acid.
- Protocol:
 - Place **1-Cyclopentylethanol** in a distillation apparatus.
 - Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask.
 - Heat the mixture to distill the alkene product as it forms.
 - Wash the distillate with water and a dilute sodium bicarbonate solution to remove any acidic impurities.
 - Dry the organic layer over a suitable drying agent (e.g., anhydrous calcium chloride) and redistill to obtain the pure alkene.

Dehydration of 1-Cyclopentylethanol

[Click to download full resolution via product page](#)Dehydration of **1-Cyclopentylethanol**.

Applications in Research and Drug Development

1-Cyclopentylethanol serves as a valuable building block in organic synthesis.^[1] Its derivatives are important intermediates in the production of pharmaceuticals and


agrochemicals.^[3] The cyclopentane ring is a common structural motif in medicinally relevant compounds.^[8] The deuterated analogue of the related compound 1-cyclopentylethanone is used in drug discovery and development, particularly for assessing metabolic stability and as an internal standard in pharmacokinetic studies.^[9] While direct biological activity of **1-Cyclopentylethanol** is not extensively documented, its role as a precursor allows for the synthesis of more complex molecules with potential therapeutic applications.^[1]

Safety and Handling

1-Cyclopentylethanol is considered a laboratory chemical and should be handled with appropriate safety precautions.^{[10][11]}

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.^{[10][11]}
- Handling: Use in a well-ventilated area, preferably in a fume hood.^{[10][12]} Avoid contact with skin and eyes.^[10] Ground and bond containers when transferring to prevent static discharge.^[12] Use non-sparking tools.^[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.^{[10][12]}
- First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.^[12] For skin contact, wash off immediately with plenty of water.^[13] If inhaled, move to fresh air.^[12] If ingested, seek immediate medical attention.^[12]

Safe Handling Workflow for 1-Cyclopentylethanol

[Click to download full resolution via product page](#)Safe Handling Workflow for **1-Cyclopentylethanol**.

Conclusion

1-Cyclopentylethanol is a versatile secondary alcohol with well-defined physical, chemical, and spectroscopic properties. Its utility as a synthetic intermediate makes it a compound of interest for researchers in organic chemistry and drug development. The experimental

protocols for its synthesis and subsequent reactions are well-established. Proper safety and handling procedures are essential when working with this chemical. Further research into the biological activities of its derivatives could unveil new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-Cyclopentylethanol | 52829-98-8 [smolecule.com]
- 2. 1-Cyclopentylethanol | C7H14O | CID 95434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinfo.com [nbinfo.com]
- 4. 1-Cyclopentylethanol | lookchem [lookchem.com]
- 5. L03446.09 [thermofisher.com]
- 6. Buy 2-Cyclopentylethanol (EVT-314184) | 766-00-7 [evitachem.com]
- 7. brainly.com [brainly.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-Cyclopentylethanol physical and chemical properties.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1203354#1-cyclopentylethanol-physical-and-chemical-properties\]](https://www.benchchem.com/product/b1203354#1-cyclopentylethanol-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com